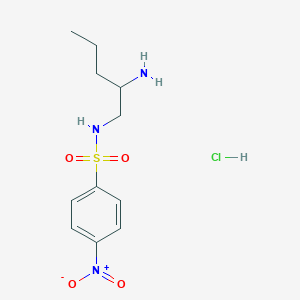

4-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)butanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. The inhibition of BTK has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Aplicaciones Científicas De Investigación

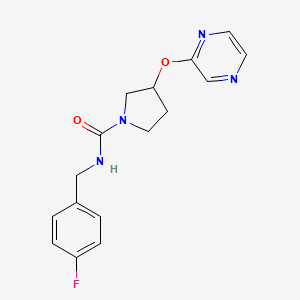

Anticonvulsant Activity

One significant area of research has been the exploration of anticonvulsant properties. A study designed and synthesized new hybrid compounds derived from propanamides and butanamides, showing potential as new anticonvulsant agents. These compounds, including variations of the pyrrol-1-yl structure, demonstrated broad spectra of activity across several preclinical seizure models. Compound 11, in particular, showed high protection without impairing motor coordination, indicating a better safety profile compared to some clinically relevant antiepileptic drugs (Kamiński et al., 2015).

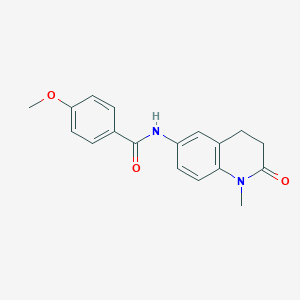

Antitumor Activity

Another research focused on the synthesis of novel acetamide, pyrrole, and other derivatives containing a biologically active pyrazole moiety to evaluate their antitumor activity. Compound 4, a derivative, was found to be more effective than the reference drug, doxorubicin, as a positive control, highlighting the potential of these compounds in cancer treatment (Alqasoumi et al., 2009).

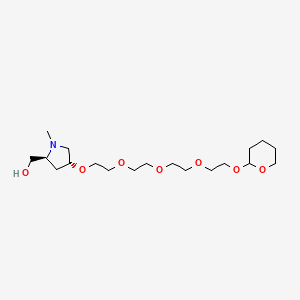

Electrolyte for Li Metal Cells

Research into the use of pyrrolidinium-based compounds as electrolytes in lithium/sulfur (Li/S) cells has shown promising results. A study characterized mixtures of N-methyl-N-butyl pyrrolidinium bis(trifluoromethanesulfonyl)imide, LiTFSI, and tetra(ethylene glycol) dimethyl ether, which exhibited enhanced ionic conductivity and compatibility with Li metal electrodes. This advancement could improve the performance of Li/S cells, especially at lower temperatures (Shin & Cairns, 2008).

Luminescent Polymers

The development of highly luminescent polymers incorporating the pyrrolo[3,4-c]pyrrole-1,4-dione unit has been explored. These polymers exhibit strong fluorescence with high quantum yield, suggesting potential applications in optoelectronic devices (Zhang & Tieke, 2008).

Antimicrobial Evaluation

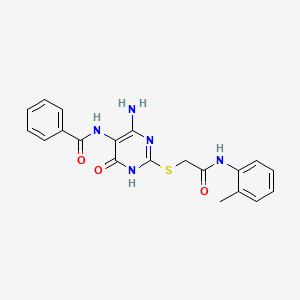

A study on the synthesis and antimicrobial evaluation of new derivatives incorporating a pyrimidine ring demonstrated moderate activity. These findings contribute to the ongoing search for new antimicrobial agents (Farag et al., 2009).

Propiedades

IUPAC Name |

4-pyrrol-1-yl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c17-23(21,22)15-7-5-14(6-8-15)9-10-18-16(20)4-3-13-19-11-1-2-12-19/h1-2,5-8,11-12H,3-4,9-10,13H2,(H,18,20)(H2,17,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZVRPZGKZXVJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2968744.png)

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968746.png)

![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2968750.png)

![N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea](/img/structure/B2968752.png)

![6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2968753.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2968755.png)

![4,5,6,7-Tetrahydroisoxazolo[5,4-C]pyridine hcl](/img/structure/B2968756.png)